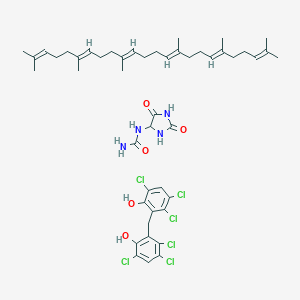
Dermalex
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dermalex is a topical cream that is used to treat various skin conditions such as eczema, psoriasis, and rosacea. It is a non-steroidal cream that is applied directly to the affected area of the skin. Dermalex is known for its ability to reduce inflammation and redness of the skin, and it is a popular choice among dermatologists and patients alike.
Mécanisme D'action
Dermalex works by repairing the skin barrier and reducing inflammation. The Barrier Repair Complex in Dermalex contains ingredients that work together to repair the skin barrier. This helps to prevent moisture loss and reduce inflammation. In addition, Dermalex contains ingredients that help to soothe and calm the skin, reducing redness and irritation.
Effets Biochimiques Et Physiologiques
Dermalex has several biochemical and physiological effects on the skin. It helps to repair the skin barrier, which prevents moisture loss and reduces inflammation. It also helps to soothe and calm the skin, reducing redness and irritation. In addition, Dermalex has been shown to increase the production of ceramides in the skin, which helps to improve skin hydration and reduce the symptoms of dry skin.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Dermalex in lab experiments is that it is a non-steroidal cream, which makes it a safer option compared to other topical creams. However, one limitation of using Dermalex in lab experiments is that it may not be effective in all cases. Some skin conditions may require more aggressive treatment, and Dermalex may not be effective in these cases.
Orientations Futures
There are several future directions for research on Dermalex. One area of research could focus on the long-term effects of using Dermalex on the skin. Another area of research could focus on the effectiveness of Dermalex in treating other skin conditions. Additionally, researchers could investigate the potential use of Dermalex in combination with other treatments for skin conditions.
Méthodes De Synthèse
Dermalex is synthesized using a patented technology called the "Barrier Repair Complex." This complex is composed of natural ingredients such as ceramides, cholesterol, and fatty acids. These ingredients work together to repair the skin barrier and reduce inflammation.
Applications De Recherche Scientifique
Dermalex has been extensively studied in scientific research. In one study, researchers found that Dermalex was effective in reducing the symptoms of eczema in patients. Another study found that Dermalex was effective in reducing the symptoms of psoriasis in patients. These studies demonstrate the effectiveness of Dermalex in treating various skin conditions.
Propriétés
Numéro CAS |
132316-37-1 |
|---|---|
Nom du produit |
Dermalex |
Formule moléculaire |
C47H62Cl6N4O5 |
Poids moléculaire |
975.7 g/mol |
Nom IUPAC |
(2,5-dioxoimidazolidin-4-yl)urea;(6E,10E,14E,18E)-2,6,10,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaene;3,4,6-trichloro-2-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C30H50.C13H6Cl6O2.C4H6N4O3/c1-25(2)15-11-19-29(7)23-13-21-27(5)17-9-10-18-28(6)22-14-24-30(8)20-12-16-26(3)4;14-6-2-8(16)12(20)4(10(6)18)1-5-11(19)7(15)3-9(17)13(5)21;5-3(10)6-1-2(9)8-4(11)7-1/h15-18,23-24H,9-14,19-22H2,1-8H3;2-3,20-21H,1H2;1H,(H3,5,6,10)(H2,7,8,9,11)/b27-17+,28-18+,29-23+,30-24+;; |
Clé InChI |
PGCTWVKOHNIZAV-RLLBOJIUSA-N |
SMILES isomérique |
CC(=CCC/C(=C/CC/C(=C/CC/C=C(/CC/C=C(/CCC=C(C)C)\C)\C)/C)/C)C.C1=C(C(=C(C(=C1Cl)Cl)CC2=C(C(=CC(=C2Cl)Cl)Cl)O)O)Cl.C1(NC(=O)NC1=O)NC(=O)N |
SMILES |
CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC=C(C)C)C)C)C.C1=C(C(=C(C(=C1Cl)Cl)CC2=C(C(=CC(=C2Cl)Cl)Cl)O)O)Cl.C1(C(=O)NC(=O)N1)NC(=O)N |
SMILES canonique |
CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC=C(C)C)C)C)C.C1=C(C(=C(C(=C1Cl)Cl)CC2=C(C(=CC(=C2Cl)Cl)Cl)O)O)Cl.C1(C(=O)NC(=O)N1)NC(=O)N |
Synonymes |
allantoin - hexachlorophene - squalene allantoin, hexachlorophene, squalene drug combination Dermalex |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



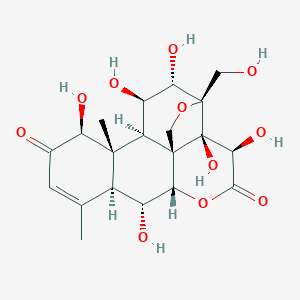
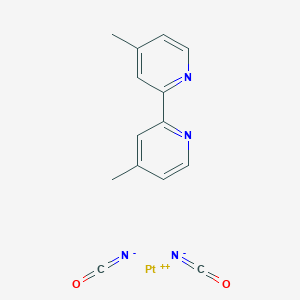
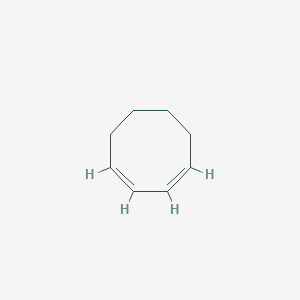
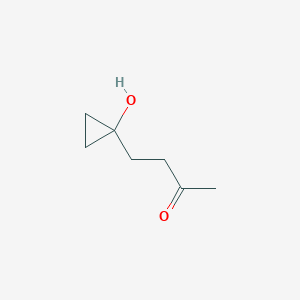
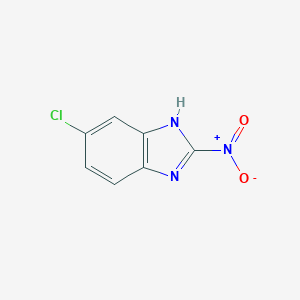

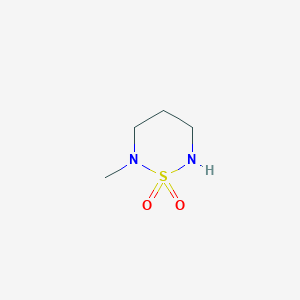
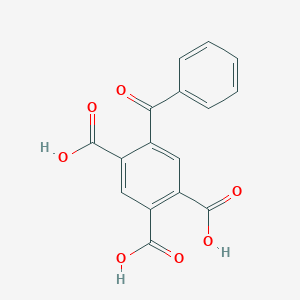
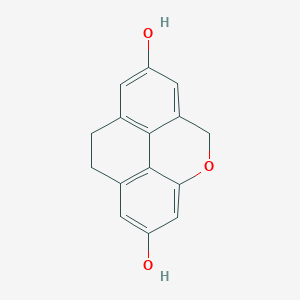
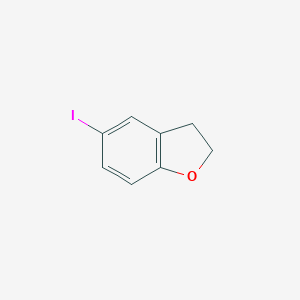
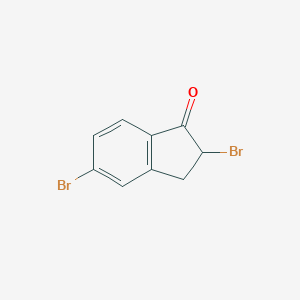
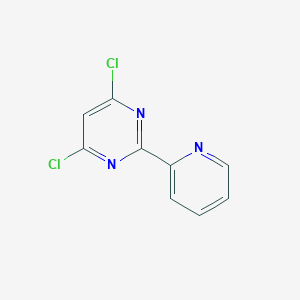
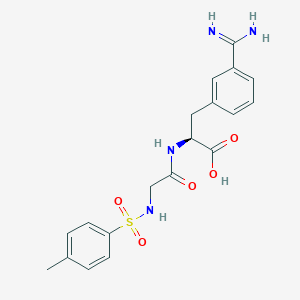
![(3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-amine](/img/structure/B162304.png)